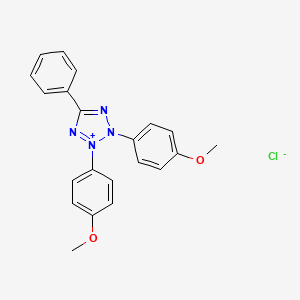
2-Chloro-4-methylquinazoline
Descripción general
Descripción
2-Chloro-4-methylquinazoline is a chemical compound with the molecular formula C9H7ClN2 . It is a quinazoline derivative, which is a class of compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
The synthesis of 2-Chloro-4-methylquinazoline involves various chemical reactions. For instance, it has been reported that the synthesis of 2-methylquinoline can be achieved using a modified Doebner–von Miller reaction protocol in the presence of a strong acid . Another study reported the synthesis of quinazolines through the Cu-catalyzed cascade reaction of 2-bromobenzylbromides, aldehydes, and aqueous ammonia .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylquinazoline consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 178.618 Da, and the monoisotopic mass is 178.029770 Da .
Chemical Reactions Analysis
Quinazoline derivatives, including 2-Chloro-4-methylquinazoline, have been found to undergo various chemical reactions. For example, 2-aryl-4-methylquinazoline 3-oxides were reacted with dimethyl acetylenedicarboxylate (DMAD) in THF at 70° to afford the methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d][1,3]diazepine-5-carboxylates .
Physical And Chemical Properties Analysis
2-Chloro-4-methylquinazoline is a solid compound . Its SMILES string representation is Cc1nc(Cl)c2ccccc2n1 .
Aplicaciones Científicas De Investigación
Anticancer Properties and Blood-Brain Barrier Penetration
- Apoptosis Induction and Anticancer Potential : A study found that derivatives of 2-Chloro-4-methylquinazoline, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent inducers of apoptosis (programmed cell death), demonstrating efficacy in human breast and other cancer models. This compound also showed high penetration across the blood-brain barrier, indicating its potential use in treating brain cancers (Sirisoma et al., 2009).
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial and Anti-Inflammatory Effects : Another study synthesized various derivatives of 2-methylquinazolin-4(3H)-one, which includes 2-Chloro-4-methylquinazoline analogs, and tested them for antimicrobial and anti-inflammatory activities. Some compounds showed promising results in inhibiting TNF-α and IL-6, indicating potential use in treatments targeting inflammation and bacterial infections (Keche & Kamble, 2014).
Chemical Properties and Synthesis
- Synthesis and Solubility Studies : Research on the solubility of 2-Chloromethyl-4-methylquinazoline in various solvents at different temperatures provides critical data for its application in chemical syntheses. Such studies are essential for understanding its behavior in different chemical environments, which is crucial for its use in pharmaceutical and chemical industries (Gu et al., 2020).
Tubulin-Binding and Antitumor Activity
- Tubulin Polymerization Inhibition and Tumor Disruption : A novel compound related to 2-Chloro-4-methylquinazoline demonstrated significant antiproliferative activity in cancer cell lines and inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. This indicates its potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
Biological Activity and Synthetic Procedures
- Diverse Biological Activities and Synthetic Routes : Research on the synthesis of new quinazolinone derivatives, including those related to 2-Chloro-4-methylquinazoline, revealed various biological activities, including antimicrobial properties. The development of efficient synthetic routes for these compounds is crucial for their application in pharmaceutical research (Li et al., 2010).
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-methylquinazoline include:
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -5.26 cm/s
- Lipophilicity Log Po/w (iLOGP) : 2.28
These properties suggest that 2-Chloro-4-methylquinazoline has good bioavailability.
Result of Action
Quinazoline derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylquinazoline. For instance, the compound should be stored in a locked up place . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Propiedades
IUPAC Name |
2-chloro-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHRWJEIRPDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570750 | |
| Record name | 2-Chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-14-6 | |
| Record name | 2-Chloro-4-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-chloro-4-methylquinazoline synthesized according to the research?
A1: The research describes the synthesis of 2-chloro-4-methylquinazoline [] as a product of a specific reaction sequence starting with 4-methylquinazoline 1-oxide. This N-oxide undergoes a reaction with tosyl chloride followed by treatment with an alkali, leading to the formation of 2-chloro-4-methylquinazoline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)









![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)

